molecular formula C14H18N6O B7110367 N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide

N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B7110367
M. Wt: 286.33 g/mol
InChI Key: PHABFZDJVNCBMS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide is a complex organic compound that features a tetrazole ring, a pyrrolidine ring, and a 4-methylphenyl group

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-10-2-4-12(5-3-10)15-13(21)9-20-7-6-11(8-20)14-16-18-19-17-14/h2-5,11H,6-9H2,1H3,(H,15,21)(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHABFZDJVNCBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidine moiety. The final step involves the coupling of the 4-methylphenyl group to the tetrazole-pyrrolidine intermediate under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring, for example, is known to mimic the carboxylate group in biological systems, which could allow the compound to inhibit certain enzymes or modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-[3-(1H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide: A similar compound with a different isomer of the tetrazole ring.

    N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]acetamide: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties

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